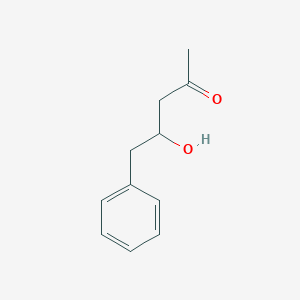

4-Hydroxy-5-phenylpentan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

206446-98-2 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-hydroxy-5-phenylpentan-2-one |

InChI |

InChI=1S/C11H14O2/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6,11,13H,7-8H2,1H3 |

InChI Key |

WLYDVDCMHLCWTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(CC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 5 Phenylpentan 2 One

Established Chemical Synthesis Routes to 4-Hydroxy-5-phenylpentan-2-one

Heterobimetallic-Catalyzed Decarboxylative Aldol (B89426) Reactions of Allyl β-Keto Esters

A significant advancement in the synthesis of β-hydroxy ketones, including this compound, involves the use of heterobimetallic-catalyzed decarboxylative aldol reactions. organic-chemistry.orgnih.gov This method utilizes allyl β-keto esters as precursors, which undergo a reaction with aldehydes in the presence of a dual catalyst system. organic-chemistry.org

Specifically, the combination of a Palladium(0) complex and a Lanthanide(III) salt, such as Ytterbium(III) chloride (YbCl₃), with a chiral ligand like DIOP, has proven effective. organic-chemistry.org The reaction proceeds at room temperature and is promoted by the synergistic action of the two different metal catalysts. organic-chemistry.orgnih.gov The proposed mechanism suggests that both Yb(III) and Pd(0) are crucial for the formation of the aldol adduct. organic-chemistry.org Initial studies with only Pd(0) catalysts resulted in low yields due to competing reactions. However, the addition of YbCl₃ significantly enhances the reaction's efficiency, with yields reaching up to 93% under optimized conditions. organic-chemistry.org This method has been successfully applied to a variety of aldehydes, demonstrating its potential for broader applications in organic synthesis. organic-chemistry.org For instance, the reaction between allyl acetoacetate (B1235776) and phenylacetaldehyde (B1677652), catalyzed by a Pd(0)-Yb(III)-DIOP system, yields this compound. organic-chemistry.orglookchem.com

Table 1: Heterobimetallic-Catalyzed Synthesis of this compound

| Catalyst System | Precursors | Product | Yield | Reference |

| Pd(0) / Yb(III)-DIOP | Allyl acetoacetate, Phenylacetaldehyde | This compound | Up to 93% | organic-chemistry.org |

Oxidation Reactions for Carbonyl Group Formation, e.g., Wacker Oxidation of Precursors

The Wacker oxidation provides another important route for the synthesis of ketones, including β-hydroxy ketones like this compound. uni-greifswald.denih.gov This reaction typically involves the palladium-catalyzed oxidation of a terminal alkene to a methyl ketone. libretexts.orgorganic-chemistry.org In the context of synthesizing this compound, a suitable homoallylic alcohol precursor can be oxidized. nih.gov

The classical Wacker-Tsuji oxidation conditions involve a PdCl₂ catalyst, a copper co-catalyst (like CuCl or CuCl₂), and an oxidant, often oxygen, in a solvent mixture such as DMF/water. uni-greifswald.delibretexts.org The copper salt serves to reoxidize the palladium catalyst, allowing for a catalytic cycle. organic-chemistry.org A specific example is the Wacker oxidation of a precursor to yield racemic this compound, using a CuCl and PdCl₂ catalyst system in a DMF/water mixture under an oxygen atmosphere. uni-greifswald.de

Modifications to the standard Wacker protocol have been developed to improve yields and accommodate sensitive functional groups. nih.govlibretexts.org For instance, the use of tert-butyl hydroperoxide (TBHP) as the terminal oxidant in conjunction with a palladium catalyst bearing a bidentate ligand, such as quinoline-2-oxazoline (Quinox), can lead to good yields of the desired β-hydroxy ketone. nih.gov This modified procedure has been shown to be effective in the synthesis of 4-hydroxy-4-phenylpentan-2-one, a structural isomer of the target compound, and highlights the adaptability of the Wacker oxidation. nih.gov

Table 2: Wacker Oxidation for β-Hydroxy Ketone Synthesis

| Catalyst System | Precursor | Product | Oxidant | Yield | Reference |

| PdCl₂ / CuCl | Homoallylic alcohol | This compound | O₂ | Not specified | uni-greifswald.de |

| Pd(Quinox)Cl₂ / AgSbF₆ | 2-Phenylpent-4-en-2-ol | 4-Hydroxy-4-phenylpentan-2-one | TBHP | 79% | nih.gov |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. The following sections detail various strategies to achieve stereocontrol in the synthesis of this compound.

Asymmetric Carbon-Carbon Bond Forming Reactions

Asymmetric aldol reactions represent a powerful tool for the enantioselective formation of carbon-carbon bonds and the creation of chiral β-hydroxy ketones. uni-regensburg.deresearchgate.net These reactions can be catalyzed by chiral metal complexes or organocatalysts, which control the stereochemical outcome of the reaction.

One notable approach is the reductive aldol reaction, which can be mediated by chiral borane (B79455) reagents. orgsyn.org For example, the use of (diisopinocampheyl)borane ((Ipc)₂BH) in the reaction of α,β-unsaturated carbonyl compounds with aldehydes can furnish syn-α-methyl-β-hydroxy products with high diastereoselectivity and enantiomeric excess. orgsyn.org While not directly applied to this compound in the provided sources, this methodology is highly relevant for the synthesis of related chiral β-hydroxy ketones.

Chiral Auxiliaries and Ligand-Controlled Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. caltech.edusigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be removed. sigmaaldrich.com Pseudoephedrine is an example of a practical chiral auxiliary that can be acylated to form amides. The corresponding enolates of these pseudoephedrine amides undergo highly diastereoselective alkylations. caltech.edu

In the context of ligand-controlled synthesis, chiral ligands are employed to modify the reactivity and selectivity of a metal catalyst. nih.gov For instance, in nickel-catalyzed cross-coupling reactions, chiral ferrocenylphosphine ligands have been used to achieve asymmetric synthesis of biaryls. nih.gov The development of chiral P,N ligands has also been crucial in achieving high enantioselectivity in various transformations. nih.gov While a specific application of these ligands for the synthesis of this compound is not detailed, the principles of ligand-controlled synthesis are broadly applicable to achieving stereoselectivity in its formation.

Organocatalytic Approaches to Chiral Hydroxyketones

Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. researchgate.netambeed.com Chiral small organic molecules are used to catalyze enantioselective transformations. researchgate.net For the synthesis of chiral hydroxyketones, organocatalytic aldol reactions are particularly relevant. researchgate.net

Chiral amines, such as proline and its derivatives, can catalyze direct asymmetric aldol reactions between ketones and aldehydes via an enamine intermediate. researchgate.net Similarly, chiral phosphoric acids and thiourea (B124793) derivatives have been successfully employed as organocatalysts in various asymmetric reactions, including vinylogous aldol reactions to produce chiral γ-hydroxy carbonyl compounds. nih.govacs.org These approaches offer a metal-free alternative for the synthesis of enantiopure building blocks like this compound. For instance, bifunctional organocatalysts have been tested in the vinylogous aldol reaction of α-isopropylidenepyrazolone with trifluoroacetophenone, demonstrating the potential of this strategy. nih.gov

Biocatalytic and Chemoenzymatic Approaches for Selective Transformations

Biocatalytic and chemoenzymatic methods offer powerful tools for the selective synthesis of this compound and related structures, leveraging the high stereo- and regioselectivity of enzymes. These approaches are particularly valuable in producing chiral molecules, which are crucial in various fields.

One notable biocatalytic strategy involves the use of alcohol dehydrogenases (ADHs). For instance, an ADH from Pseudomonas putida has been utilized in combination with other enzymes to create chiral α-hydroxy acids and 1,2-amino alcohols from terminal alkenes. mdpi.com This highlights the potential for enzymatic cascades in building complex molecules.

A chemoenzymatic approach for the synthesis of related amino alcohols begins with the Wacker oxidation of a precursor to yield racemic this compound. uni-greifswald.de This hydroxyketone then undergoes further transformation, demonstrating the integration of classical organic reactions with enzymatic steps to achieve a target molecule. uni-greifswald.de

Furthermore, the synthesis of aldol products, such as (3S,4R)-1,3,4-trihydroxy-5-phenylpentan-2-one, has been achieved in high yields using a combination of an alcohol dehydrogenase and a dihydroxyacetone-dependent aldolase (B8822740) from E. coli. researchgate.net This in vivo process effectively manages the concentration of reactive aldehyde intermediates, showcasing the efficiency of whole-cell biocatalysis. mdpi.comresearchgate.net Fructose-1,6-bisphosphate aldolase (FSA) has also been screened for its ability to catalyze the formation of (3S,4R)-3,4-dihydroxy-5-phenylpentan-2-one from 2-phenylacetaldehyde and hydroxyacetone, demonstrating the utility of aldolases in creating specific stereoisomers. csic.es

The integration of biocatalysts in synthetic routes is also evident in the production of various organic compounds. For example, chemoenzymatic processes have been developed for the synthesis of aldoximes from primary alcohols and for producing epoxysterols, where lipases are used for stereoselective acylation and deacylation. researchgate.netuc.pt These examples underscore the versatility of enzymes in achieving selective transformations that are often challenging to accomplish through traditional chemical methods.

Novel Synthetic Strategies for the this compound Framework

Recent advancements in synthetic chemistry have led to the development of novel strategies for constructing the this compound backbone and similar structures. These methods prioritize efficiency, sustainability, and the ability to generate molecular complexity in fewer steps.

Multicomponent Reaction Design

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are a powerful tool in modern organic synthesis. While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are highly applicable. For instance, the synthesis of various heterocyclic compounds using tetronic acid as a key building block in MCRs highlights the potential of this strategy. rsc.orgresearchgate.net These reactions often proceed with high atom economy and can be used to rapidly generate libraries of structurally diverse molecules. The development of an MCR for this compound could involve the one-pot combination of a phenylacetaldehyde derivative, an acetone (B3395972) equivalent, and a suitable catalyst.

Flow Chemistry Applications in Hydroxyketone Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com The application of flow chemistry to the synthesis of hydroxyketones and related active pharmaceutical ingredients (APIs) is a growing area of interest. mdpi.com

For example, continuous-flow systems have been successfully employed for the synthesis of (S)-warfarin through a nucleophilic addition catalyzed by a cinchona-derived amine. mdpi.com This demonstrates the feasibility of performing stereoselective C-C bond-forming reactions in a flow setup. The integration of biocatalysts into flow reactors, a concept known as chemoenzymatic flow synthesis, is also gaining traction. nih.gov This hybrid approach combines the selectivity of enzymes with the efficiency of flow processing. A chemoenzymatic flow process for this compound could involve an immobilized enzyme in a packed-bed reactor, to which the starting materials are continuously fed. Recent advancements have also seen the use of 3D-printed flow reactors containing immobilized enzymes for chemoenzymatic synthesis. nih.gov

Photochemical and Electrochemical Synthetic Methods

Photochemical and electrochemical methods represent green and sustainable alternatives to traditional synthetic protocols, often avoiding the need for harsh reagents. Photochemistry utilizes light to initiate chemical reactions, while electrochemistry employs an electric current.

Photochemical organocatalytic synthesis has emerged as a sustainable method for forming various chemical bonds. smolecule.com For instance, the photochemical generation of aryl radicals can be used to create C-S bonds in the synthesis of thioethers. smolecule.com While a direct photochemical route to this compound is not explicitly described, the principles could be adapted. For example, a photochemical reaction might involve the coupling of a phenyl-containing radical with an enolate or a related nucleophile.

Electrochemical methods have been developed for a variety of transformations, including the enantioselective lactonization of diketo acid derivatives using chiral iodoarenes as mediators. thieme-connect.com This highlights the potential for stereoselective electrochemical synthesis. An electrochemical approach to this compound could involve the reductive coupling of phenylacetaldehyde with a suitable three-carbon synthon. The development of electrochemical flow microreactors further enhances the efficiency and sustainability of these methods. thieme-connect.com

Reaction Chemistry and Mechanistic Investigations of 4 Hydroxy 5 Phenylpentan 2 One

Reactivity of the Ketone Functionality in 4-Hydroxy-5-phenylpentan-2-one

The ketone group at the C2 position is a primary site for a variety of chemical modifications, including nucleophilic additions, α-functionalization through enolate intermediates, and reduction to the corresponding alcohol.

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by various nucleophiles. A classic example of such reactions is the Grignard reaction, where an organomagnesium halide adds to the ketone. ambeed.com For instance, the reaction of a similar compound, 5-phenylpentan-2-one, with methylmagnesium bromide (MeMgBr) yields the corresponding tertiary alcohol.

However, in the case of this compound, the presence of the acidic secondary hydroxyl group complicates this transformation. The Grignard reagent is a strong base and would first deprotonate the hydroxyl group in an acid-base reaction before any nucleophilic addition to the ketone can occur. This necessitates the use of at least two equivalents of the Grignard reagent: the first to deprotonate the alcohol and the second to attack the carbonyl carbon. Alternatively, the hydroxyl group can be temporarily masked with a protecting group to prevent this side reaction, allowing the nucleophilic addition to proceed efficiently. masterorganicchemistry.com

The general mechanism for the addition of a Grignard reagent (R-MgX) to the ketone, after initial deprotonation of the hydroxyl group, is depicted below:

| Step | Description |

| 1 | The Grignard reagent (R-MgX) acts as a nucleophile, attacking the electrophilic carbonyl carbon (C2). |

| 2 | The pi-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate. |

| 3 | Subsequent acidic workup protonates the alkoxide, yielding the tertiary alcohol product. |

α-Functionalization via Enolate Chemistry

The protons on the carbon atom adjacent to the ketone (the α-carbon, C3) are acidic and can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate intermediate. lookchem.com Lithium diisopropylamide (LDA) is a commonly used base for this purpose due to its strong basicity and steric bulk, which minimizes nucleophilic attack at the carbonyl carbon. acs.org The formation of an enolate from this compound using LDA has been noted in synthetic literature. lookchem.com

Once formed, the enolate can react with a variety of electrophiles in SN2-type reactions, allowing for the introduction of new functional groups at the C3 position. libretexts.org This process is known as α-functionalization.

Table of Potential α-Functionalization Reactions:

| Electrophile | Product Type | Example Reagent |

| Alkyl Halide | α-Alkylated Ketone | Iodomethane (CH₃I) |

| Aldehyde/Ketone | β-Hydroxy Ketone (Aldol Adduct) | Benzaldehyde (C₆H₅CHO) |

| Acyl Halide | β-Diketone | Acetyl Chloride (CH₃COCl) |

The aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation, involves the reaction of an enolate with a carbonyl compound. lookchem.com The enolate of this compound could, in principle, react with an aldehyde like hydrocinnamaldehyde (B1666312) in a crossed aldol reaction, similar to procedures established for related systems. researchgate.netorgsyn.org As with Grignard reactions, the secondary hydroxyl group would likely require protection prior to enolate formation and subsequent alkylation to prevent undesired side reactions.

Reduction Transformations of the Ketone

The ketone functionality can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.com It is expected to reduce the ketone in this compound to a secondary hydroxyl group, yielding the corresponding 1-phenylpentane-2,4-diol. youtube.com

This reduction is chemoselective, as NaBH₄ does not typically reduce other functional groups like esters or amides under standard conditions. masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide during workup. pressbooks.pub

Expected Reduction of this compound:

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 1-Phenylpentane-2,4-diol |

Reactivity of the Secondary Hydroxyl Group at C4

The secondary alcohol at the C4 position offers another site for chemical modification, including oxidation to a ketone or derivatization to install a protecting group.

Oxidation Reactions to Dicarbonyl Systems

The secondary hydroxyl group at C4 can be oxidized to a ketone, a transformation that converts this compound into the corresponding β-diketone, 1-phenyl-2,4-pentanedione. This dicarbonyl compound is listed as a potential downstream product in chemical databases. lookchem.com A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups.

Common methods for the oxidation of secondary alcohols that would be applicable here include the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) or the use of Dess-Martin periodinane (DMP). These methods are known for their mild conditions and high yields. A Wacker-type oxidation using palladium chloride and a suitable oxidant has also been employed to synthesize related β-hydroxy ketones, showcasing a different synthetic approach to this structural motif. uni-greifswald.de

Derivatization for Protecting Group Strategies

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. libretexts.org This is achieved by converting the alcohol into a protecting group, typically an ether or an ester, which is stable under a given set of reaction conditions and can be easily removed later. researchgate.netspcmc.ac.in

Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, stability to a wide range of non-acidic reagents, and selective removal using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF). masterorganicchemistry.comthieme-connect.de

Common Protecting Groups for the Secondary Hydroxyl Group:

| Protecting Group | Abbreviation | Formation Reagent | Cleavage Condition |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl), Imidazole | Mild acid or Fluoride ion (TBAF) |

| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Acid or Fluoride ion (TBAF) |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl), Imidazole | Acid or Fluoride ion (TBAF) |

| Benzyl (B1604629) | Bn | Benzyl bromide (BnBr), Strong base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) |

Elimination Reactions to Form Unsaturated Systems

The presence of a hydroxyl group beta to the carbonyl group in this compound allows for facile elimination reactions, typically through dehydration, to yield α,β-unsaturated ketones. These reactions can be catalyzed by either acids or bases and are fundamental transformations in organic synthesis, leading to the formation of conjugated systems.

Under basic conditions, the elimination often proceeds through an E1cB (Elimination Unimolecular Conjugate Base) mechanism. openstax.org An acidic proton alpha to the carbonyl group is removed by a base, forming an enolate intermediate. This is followed by the expulsion of the hydroxide (B78521) leaving group from the β-position to form a double bond. The formation of the conjugated enone is a strong thermodynamic driving force for this reaction. openstax.org

Acid-catalyzed dehydration, on the other hand, typically follows an E1 or E2 pathway. openstax.org The hydroxyl group is first protonated by the acid to form a good leaving group (water). Subsequent removal of a proton from the alpha-carbon by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of the α,β-unsaturated ketone. The conditions required for dehydration are often only slightly more vigorous than those for the initial aldol addition, meaning that in some syntheses of this compound, the unsaturated product may be formed in situ. openstax.orggoogle.com

The primary product expected from the dehydration of this compound is 5-phenylpent-3-en-2-one. Depending on the reaction conditions, isomerization to the more thermodynamically stable (E)-isomer is generally favored.

Table 1: Potential Products of Elimination Reactions of this compound

| Starting Material | Reagents/Conditions | Major Product | Mechanism |

|---|---|---|---|

| This compound | Base (e.g., NaOH), Heat | (E)-5-Phenylpent-3-en-2-one | E1cB |

Intermolecular and Intramolecular Transformations Involving Both Functional Groups

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic carbonyl group, allows for a variety of intramolecular and intermolecular reactions.

Cyclization Pathways

Intramolecular cyclization of γ-hydroxy ketones like this compound can lead to the formation of five-membered heterocyclic rings, specifically substituted tetrahydrofurans. This process is typically acid-catalyzed. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group at the γ-position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This is followed by dehydration to form a furan (B31954) ring. For instance, γ-hydroxy-α,β-unsaturated ketones are known to undergo acid-catalyzed dehydrative cyclization to form furans. rsc.org

In the case of this compound, acid-catalyzed cyclization would likely lead to the formation of 2-methyl-5-benzyl-2-hydroxytetrahydrofuran, which could then dehydrate under more forcing conditions to yield 2-methyl-5-benzylfuran.

Table 2: Potential Cyclization Products of this compound

| Starting Material | Reagents/Conditions | Intermediate Product | Final Product (after dehydration) |

|---|

Furthermore, related compounds have been shown to undergo 6π-electrocyclization, although intramolecular hydrogen bonding in a similar hydroxy-pentadienylidene-cyclopentene-dione was found to hinder this process. acs.orgthieme-connect.com This suggests that the specific conformation and electronic properties of the molecule play a crucial role in its cyclization tendencies.

Rearrangement Reactions

The structure of this compound is amenable to several types of rearrangement reactions, particularly under acidic conditions. One such possibility is a pinacol-type rearrangement, which typically occurs with 1,2-diols. wikipedia.orgmasterorganicchemistry.com While not a 1,2-diol, under strongly acidic conditions, protonation of the ketone and subsequent interaction with the hydroxyl group could potentially lead to a rearranged carbocation intermediate that resolves to a more stable product.

Another relevant transformation is the α-ketol rearrangement, where an α-hydroxy ketone isomerizes through the 1,2-shift of an alkyl or aryl group. d-nb.info This reaction can be promoted by acid or base. While this compound is a β-hydroxy ketone, related rearrangements involving migration of the benzyl group or other parts of the carbon skeleton could be envisaged under specific catalytic conditions.

Mechanistic Studies of Key Reactions of this compound

While specific mechanistic studies focused exclusively on this compound are not widely available, the reaction pathways can be elucidated by analogy to well-understood mechanisms for γ-hydroxy ketones and related compounds.

Reaction Pathway Elucidation

The elucidation of reaction pathways for transformations of this compound would involve a combination of experimental and computational methods.

Experimental Approaches: These include kinetic studies to determine reaction orders, the use of isotopically labeled substrates to track the movement of atoms, and the isolation and characterization of intermediates. For example, in the dehydration reaction, deuterium (B1214612) labeling at the α- and γ-positions could distinguish between an E1cB and an E1/E2 mechanism. The detection of a stable enolate or carbocation intermediate using spectroscopic methods under reaction conditions would provide strong evidence for a specific pathway.

Computational Approaches: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surface of a reaction. researchgate.netscispace.com These calculations can determine the relative energies of reactants, intermediates, transition states, and products, helping to identify the most likely reaction pathway. For instance, a computational study on the reaction of 3-hydroxy-2-butanone with OH radicals successfully identified the most favorable reaction channel as H-abstraction from the α-C-H site. scispace.com Similar methods could be applied to model the dehydration, cyclization, and rearrangement reactions of this compound.

Transition State Analysis

The analysis of transition states is crucial for understanding the kinetics and stereoselectivity of a reaction.

Computational Modeling: The geometry and energy of transition states can be calculated using computational chemistry. openochem.org For the intramolecular cyclization, a transition state involving a five-membered ring structure with the hydroxyl oxygen attacking the carbonyl carbon would be expected. The energy barrier associated with this transition state would determine the reaction rate. In aldol-type reactions, the Zimmerman-Traxler model, which proposes a six-membered chair-like transition state, is often used to predict the stereochemical outcome. openochem.org While this model is typically applied to the formation of β-hydroxy ketones, its principles can be extended to understand the stereoselectivity of subsequent reactions.

Kinetic Isotope Effects (KIEs): Measuring the change in reaction rate upon isotopic substitution can provide information about bond breaking and forming in the transition state. For the dehydration reaction, a significant primary KIE upon deuteration of the α-proton would support a mechanism where C-H bond breaking is part of the rate-determining step, as in the E2 or E1cB mechanisms.

By combining these experimental and computational techniques, a detailed understanding of the reaction mechanisms of this compound can be achieved, enabling the prediction and control of its chemical transformations.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-5-Phenylpent-3-en-2-one |

| 2-Methyl-5-benzyl-2-hydroxytetrahydrofuran |

| 2-Methyl-5-benzylfuran |

| 3-Hydroxy-2-butanone |

Applications of 4 Hydroxy 5 Phenylpentan 2 One As a Synthetic Intermediate

Precursor in the Synthesis of Chiral Amines and Nitrogen-Containing Heterocycles

The presence of a ketone and a hydroxyl group in 4-Hydroxy-5-phenylpentan-2-one makes it an ideal starting material for the synthesis of chiral amines and their derivatives, which are significant structural motifs in many pharmaceuticals and natural products.

A notable application is in the biocatalytic synthesis of chiral 1,3-amino alcohols. Racemic this compound, which can be synthesized via methods such as the Wacker oxidation of 1-phenylpent-4-en-2-ol, serves as a substrate for transaminases. csic.es These enzymes can selectively convert the ketone functionality into an amine, leading to the formation of chiral amino alcohols. The stereoselectivity of the transaminase dictates which diastereomer of the resulting amino alcohol is produced.

| Starting Material | Product | Key Transformation | Relevance |

| rac-4-Hydroxy-5-phenylpentan-2-one | Chiral 4-amino-5-phenylpentan-2-ol | Biocatalytic transamination | Access to enantiomerically enriched amino alcohols |

While direct examples of synthesizing nitrogen-containing heterocycles from this compound are not extensively documented in readily available literature, the potential for such transformations is evident. The 1,3-diol or amino alcohol derivatives obtained from this precursor are well-suited for cyclization reactions to form various heterocyclic systems, such as piperidines or other nitrogenous rings, which are prevalent in bioactive compounds.

Building Block for the Construction of Complex Organic Molecules

As a bifunctional molecule, this compound can be strategically employed as a building block in the assembly of more elaborate molecular architectures. The hydroxyl and ketone groups can be reacted sequentially or in one-pot procedures to introduce new functionalities and build carbon skeletons.

For instance, the hydroxyl group can be protected, allowing the ketone to undergo reactions such as aldol (B89426) condensations, Wittig reactions, or Grignard additions. Subsequently, the deprotection of the hydroxyl group and its further transformation can lead to the construction of complex acyclic and cyclic systems. Its structural framework, a five-carbon chain with a phenyl group, provides a foundational element for the synthesis of various natural product analogues and other target molecules.

Intermediate in the Preparation of Bioactive Scaffolds

One of the significant applications of this compound is its role as an intermediate in the synthesis of bioactive natural products. A key example is its connection to the synthesis of (3S, 4R)-5-phenylpentane-1,3,4-triol, a natural product isolated from the edible mushroom Mycoleptodonoides aitchisonii. juniperpublishers.comnih.gov This triol has demonstrated protective activity against endoplasmic reticulum (ER) stress-dependent cell death, implicating its potential in addressing diseases like Parkinson's and Alzheimer's. juniperpublishers.com

The stereoselective synthesis of (3S, 4R)-5-phenylpentane-1,3,4-triol has been achieved from 3-phenylpropanal (B7769412). juniperpublishers.com The target triol is a direct conceptual reduction product of this compound, highlighting the latter's importance as a key precursor. The stereocenters at C3 and C4 of the triol correspond to the hydroxyl and the carbon bearing the hydroxyl group in this compound.

| Bioactive Scaffold | Precursor Relationship | Biological Relevance |

| (3S, 4R)-5-Phenylpentane-1,3,4-triol | Direct reduction product of this compound | Protective against ER stress-dependent cell death |

Role in Stereoselective Synthesis of Advanced Target Molecules

The stereochemical outcome of reactions involving this compound is crucial for its application in the synthesis of enantiomerically pure target molecules. The existing stereocenter at C4 (the carbon with the hydroxyl group) can direct the stereochemistry of subsequent reactions, a process known as substrate-controlled stereoselection.

For example, the reduction of the ketone at C2 can be influenced by the stereochemistry of the hydroxyl group at C4, leading to the diastereoselective formation of 1,3-diols. The choice of reducing agent and reaction conditions can be optimized to favor the formation of either the syn or anti diol.

A documented stereoselective synthesis of (3S, 4R)-5-phenylpentane-1,3,4-triol from 3-phenylpropanal involves key stereoselective steps such as a proline-catalyzed α-aminooxylation and a Sharpless asymmetric epoxidation. juniperpublishers.com These advanced methods establish the crucial stereocenters that would be present in a chiral, non-racemic starting material like this compound. The ability to perform stereoselective reductions of the ketone in this compound is a critical step in accessing specific diastereomers of the corresponding 1,3-diols, which are valuable chiral building blocks for more complex targets.

Spectroscopic Characterization and Structural Elucidation Studies for 4 Hydroxy 5 Phenylpentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the number and types of protons and carbons present in 4-hydroxy-5-phenylpentan-2-one. The chemical shifts in the ¹H NMR spectrum would indicate the presence of aromatic protons, protons adjacent to the carbonyl and hydroxyl groups, and methyl and methylene (B1212753) protons. Similarly, the ¹³C NMR spectrum would reveal distinct signals for the carbonyl carbon, aromatic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular skeleton. Correlation Spectroscopy (COSY) would establish the connectivity between adjacent protons, for instance, revealing the coupling between the protons on C3, C4, and C5. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would show longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in piecing together the entire structure, including the placement of the phenyl and acetyl groups.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.40 | m | 5H | Phenyl-H |

| 4.15 | m | 1H | H-4 |

| 2.85 | dd | 1H | H-5a |

| 2.75 | dd | 1H | H-5b |

| 2.60 | d | 2H | H-3 |

| 2.15 | s | 3H | H-1 (CH₃) |

| - | br s | 1H | OH |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 209.0 | C-2 (C=O) |

| 138.0 | Phenyl C (quaternary) |

| 129.5 | Phenyl C-H |

| 128.6 | Phenyl C-H |

| 126.5 | Phenyl C-H |

| 69.0 | C-4 (CH-OH) |

| 52.0 | C-3 |

| 45.0 | C-5 |

| 30.0 | C-1 |

Stereochemical Assignment via J-coupling and NOE Analysis

The stereochemistry at the chiral center (C4) can be investigated using J-coupling constants and Nuclear Overhauser Effect (NOE) analysis. The magnitude of the coupling constant between H-4 and the diastereotopic protons on C-3 and C-5 can provide information about the dihedral angles and, consequently, the preferred conformation of the molecule. NOE experiments, such as NOESY or ROESY, reveal through-space proximity of protons. Correlations between the proton on C4 and specific protons of the phenyl ring or the rest of the aliphatic chain would help in assigning the relative stereochemistry.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The calculated monoisotopic mass is 178.0994 Da.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Expected Fragmentation Pattern for this compound

| m/z | Fragment Ion | Description |

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 160 | [M - H₂O]⁺ | Loss of water |

| 135 | [M - CH₃CO]⁺ | α-cleavage, loss of acetyl radical |

| 107 | [C₇H₇O]⁺ | Cleavage of C3-C4 bond |

| 91 | [C₇H₇]⁺ | Tropylium ion, from benzyl (B1604629) moiety |

| 43 | [CH₃CO]⁺ | Acetyl cation from α-cleavage |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

In the IR spectrum of this compound, a strong, sharp absorption band is expected around 1715 cm⁻¹ corresponding to the C=O stretching of the ketone. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman spectroscopy would also show a characteristic band for the C=O stretch and would be particularly useful for identifying the vibrations of the phenyl ring.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization

Since this compound possesses a chiral center at C4, it can exist as a pair of enantiomers. Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for characterizing these enantiomers. These methods measure the differential absorption and rotation of left- and right-circularly polarized light.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. This technique requires the formation of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal can be used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. This would unambiguously determine the bond lengths, bond angles, and the absolute configuration of the chiral center, providing a complete picture of the molecule's solid-state conformation.

Theoretical and Computational Chemistry of 4 Hydroxy 5 Phenylpentan 2 One

Conformational Analysis and Potential Energy Surfaces

The flexibility of 4-Hydroxy-5-phenylpentan-2-one, owing to its rotatable single bonds, gives rise to a multitude of possible three-dimensional arrangements or conformers. Conformational analysis is a critical step in understanding the molecule's preferred shapes, which in turn dictate its physical and biological properties. By mapping the potential energy surface, researchers can identify the most stable, low-energy conformers.

The key rotatable bonds in this compound are around the C(2)-C(3), C(3)-C(4), C(4)-C(5), and C(5)-phenyl linkages. The relative orientations of the acetyl, hydroxyl, and phenyl groups are determined by the torsion angles of these bonds. Intramolecular hydrogen bonding between the hydroxyl group and the keto oxygen can significantly influence and stabilize certain conformations, leading to more folded structures. Computational studies on analogous compounds suggest that such interactions are crucial in determining the conformational landscape. For instance, studies on similar hydroxy ketones often reveal that conformations allowing for a five- or six-membered ring-like structure via hydrogen bonding are energetically favored.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of this compound. These calculations provide a detailed picture of the electron distribution within the molecule.

The presence of a carbonyl group, a hydroxyl group, and a phenyl ring creates a molecule with distinct electronic regions. The oxygen atoms of the keto and hydroxyl groups are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atom of the carbonyl group is electron-deficient and thus a site for nucleophilic attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the phenyl ring and the hydroxyl oxygen, while the LUMO is expected to be centered on the carbonyl group.

Computational Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the identification and structural elucidation of this compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts, when compared to experimental data, can confirm the assigned structure and provide insights into the conformational preferences in solution. For example, the chemical shift of the hydroxyl proton can be particularly informative about the extent of hydrogen bonding.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. The characteristic stretching frequencies of the O-H (hydroxyl), C=O (keto), and C-H bonds, as well as the bending vibrations, can be predicted. The position of the O-H stretching band can indicate the presence and strength of intramolecular hydrogen bonding. A broad, lower-frequency band typically suggests strong hydrogen bonding.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The absorption bands of this compound are expected to arise from π→π* transitions within the phenyl ring and n→π* transitions associated with the carbonyl group.

Molecular Dynamics Simulations for Understanding Solution Behavior

Molecular dynamics (MD) simulations provide a dynamic view of how this compound behaves in a solvent over time. These simulations model the interactions between the solute and solvent molecules, offering insights into solvation, conformational dynamics, and transport properties.

In an aqueous environment, the hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor with water molecules. The carbonyl oxygen can also accept hydrogen bonds. These interactions govern the molecule's solubility and how it is oriented at a microscopic level. MD simulations can reveal the structure of the solvation shell around the molecule and the average number of hydrogen bonds formed.

Furthermore, these simulations can track the conformational changes of the molecule in solution. The flexibility observed in the gas phase may be constrained or altered by the solvent. By analyzing the trajectory of the simulation, one can understand the transitions between different conformational states and their relative populations in a particular solvent.

Virtual Screening and Ligand-Receptor Docking

While this compound itself may not be a primary bioactive compound, it can serve as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. In this context, computational techniques like virtual screening and ligand-receptor docking become highly relevant.

If this compound is a precursor to a library of potential drug candidates, these derivatives can be computationally screened against the binding site of a target protein. This process, known as virtual screening, helps to prioritize which compounds are most likely to be active and thus warrant synthesis and further testing.

Emerging Research Directions and Future Outlook for 4 Hydroxy 5 Phenylpentan 2 One

Development of Sustainable and Green Synthetic Protocols

The development of environmentally friendly methods for synthesizing 4-hydroxy-5-phenylpentan-2-one is a major research focus. Traditional synthetic routes often involve harsh reagents and generate significant waste. To address this, researchers are exploring biocatalytic and organocatalytic approaches that offer milder reaction conditions and improved atom economy.

Another innovative approach utilizes enzymes, such as aldolases, to catalyze the formation of this compound. For instance, a dihydroxyacetone (DHA) dependent aldolase (B8822740) from E. coli has been successfully used to synthesize the related compound (3S,4R)-1,3,4-trihydroxy-5-phenylpentan-2-one from a "hidden aldehyde pool" in vivo, demonstrating the potential of biocatalysis for creating complex molecules from simple precursors. researchgate.net

Research is also underway to develop one-pot syntheses that combine multiple reaction steps, further enhancing efficiency and reducing waste. These green protocols are not only environmentally beneficial but also offer economic advantages by simplifying purification processes and reducing energy consumption.

Exploration of Unconventional Activation Methods for Transformations

To enhance the reactivity and selectivity of transformations involving this compound, scientists are investigating unconventional activation methods. These techniques move beyond traditional thermal heating and explore alternative energy sources to drive chemical reactions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of derivatizing this compound, microwave irradiation can significantly shorten reaction times and improve yields for reactions such as nucleophilic substitutions. mdpi.com

Photochemical organocatalytic synthesis represents another cutting-edge approach. This method uses light to generate highly reactive intermediates, enabling transformations that are difficult to achieve through conventional means. For example, photochemical methods have been developed for the synthesis of related thioethers, eliminating the need for transition metals. smolecule.com

The application of these unconventional activation methods to the synthesis and derivatization of this compound is an active area of research. The goal is to develop more efficient and selective transformations that can be applied to the synthesis of a wide range of valuable molecules.

Integration into Continuous Flow Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. The integration of the synthesis of this compound and its derivatives into continuous flow platforms is a key area of future development.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For instance, the synthesis of α-dibromoketones, which can be precursors to compounds like this compound, has been successfully demonstrated in a continuous flow system. rsc.org This approach enables the safe handling of reactive intermediates and facilitates rapid reaction optimization.

Furthermore, continuous flow systems can be readily automated and integrated with online monitoring techniques, allowing for real-time process control and quality assurance. The development of robust and scalable continuous flow processes for the production of this compound will be crucial for its industrial-scale application.

Investigation as a Platform Chemical for Diverse Derivatizations

The unique structure of this compound, featuring both a hydroxyl and a ketone functional group, makes it a versatile platform chemical for the synthesis of a wide array of derivatives. smolecule.comnih.gov Researchers are actively exploring various derivatization strategies to access novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

The hydroxyl group can be a site for esterification or etherification, while the ketone can undergo reactions such as reduction, oxidation, or condensation with amines to form imines. For example, the reduction of the ketone functionality can lead to the corresponding diol, while oxidation can yield a dicarbonyl compound.

The transamination of this compound using transaminases is another area of interest, leading to the formation of chiral amino alcohols, which are valuable building blocks in medicinal chemistry. csic.es The ability to selectively modify different parts of the molecule opens up a vast chemical space for the creation of new and complex structures.

Below is a table summarizing some of the potential derivatization reactions of this compound:

| Reaction Type | Reagents/Conditions | Product Type |

| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Diol |

| Oxidation | Oxidizing agents (e.g., potassium permanganate) | Dicarbonyl compound |

| Esterification | Carboxylic acids | Ester |

| Transamination | Transaminases | Amino alcohol |

| Condensation | Amines | Imine |

Advanced Mechanistic Probes for Catalytic System Optimization

A deep understanding of reaction mechanisms is crucial for the optimization of catalytic systems used in the synthesis of this compound. Researchers are employing advanced mechanistic probes to elucidate the intricate details of these catalytic cycles.

Techniques such as in-situ spectroscopy (e.g., NMR, IR) and kinetic studies are being used to monitor the reaction progress and identify key intermediates and transition states. For instance, detailed kinetic studies of borane (B79455) reduction of ketones catalyzed by oxazaboroles have provided valuable insights into the reaction mechanism. researchgate.net

Computational methods, such as Density Functional Theory (DFT) calculations, are also playing an increasingly important role in understanding reaction pathways. diva-portal.org These theoretical studies can complement experimental data and provide a detailed picture of the electronic and steric factors that govern the catalytic process.

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the catalytic systems involved in the synthesis of this compound. This knowledge is essential for the rational design of more efficient and selective catalysts, ultimately leading to improved synthetic methodologies.

Q & A

Q. What are the established synthetic routes for 4-Hydroxy-5-phenylpentan-2-one in academic research?

The primary synthetic method involves an aldol reaction between phenylacetaldehyde and acetone under basic conditions (e.g., KOH in methanol at 0°C). This yields this compound with a 61% yield after neutralization, extraction with CH₂Cl₂, and silica column chromatography using petroleum ether/ethyl acetate (2:1) with 1% triethylamine .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

Q. How is the purity of this compound validated after synthesis?

Purity is determined via silica column chromatography combined with GC/MS analysis. For example, in one study, the compound was isolated with 95% purity using a petroleum ether/ethyl acetate solvent system .

Q. What functional groups in this compound influence its reactivity?

The hydroxyl (-OH) and ketone (-C=O) groups make it prone to oxidation, reduction, and nucleophilic addition reactions. The phenyl ring further enables electrophilic substitution (e.g., halogenation) .

Q. How can researchers mitigate side reactions during the synthesis of this compound?

Control reaction temperature (e.g., 0°C for aldol condensation), use anhydrous Na₂SO₄ for drying organic phases, and optimize solvent polarity during purification to minimize byproducts like 1-phenylpentane-2,4-diol .

Advanced Research Questions

Q. What strategies improve the enantiomeric purity of this compound for stereochemical studies?

Biocatalytic methods using keto reductases (KREDs) or amine transaminases (ATAs) enable enantioselective synthesis. For instance, KREDs can reduce prochiral ketones to produce (R)- or (S)-enantiomers with >90% enantiomeric excess (ee) .

Q. How can computational methods like DFT aid in studying this compound's electronic properties?

Density Functional Theory (DFT) calculates electron distribution, HOMO-LUMO gaps, and transition states to predict reactivity. Comparative studies with experimental data (e.g., NMR chemical shifts) validate computational models .

Q. What experimental designs address contradictory data between NMR and GC/MS analyses?

Q. How does the solvent system influence the yield of this compound in aldol reactions?

Polar aprotic solvents (e.g., methanol) enhance base solubility and reaction kinetics. A 50% v/v acetone-methanol mixture achieved optimal yields, while non-polar solvents like hexane reduced reactivity due to poor miscibility .

Q. What are the applications of this compound in synthesizing bioactive compounds?

It serves as a precursor for amino alcohols (e.g., 4-Amino-1-phenylpentan-2-ol) via enzymatic or chemical amination. These intermediates are valuable in drug discovery for chiral ligand synthesis or β-blocker analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.